(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 313551-54-1
VCID: VC4182006
InChI: InChI=1S/C21H15ClN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11+
SMILES: COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Molecular Formula: C21H15ClN2O3
Molecular Weight: 378.81

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide

CAS No.: 313551-54-1

Cat. No.: VC4182006

Molecular Formula: C21H15ClN2O3

Molecular Weight: 378.81

* For research use only. Not for human or veterinary use.

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide - 313551-54-1

Specification

CAS No. 313551-54-1
Molecular Formula C21H15ClN2O3
Molecular Weight 378.81
IUPAC Name (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C21H15ClN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11+
Standard InChI Key XMFFHEAZTHCTCO-RVDMUPIBSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N

Introduction

Structural Analysis and Nomenclature

The systematic name (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide delineates its core components:

  • Acrylamide backbone: A propenamide scaffold with a cyano group at the C2 position, enabling conjugation and electrophilic reactivity.

  • Furan substituent: A 5-(4-chlorophenyl)-substituted furan-2-yl group at C3, introducing aromaticity and steric bulk.

  • Aryl amide group: An N-(3-methoxyphenyl) moiety, contributing electron-donating effects via the methoxy group.

The E configuration at the C2–C3 double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .

Synthetic Strategies

Route 1: Condensation of Cyanoacetamide Derivatives

A primary synthesis route involves the condensation of 2-cyano-N-(3-methoxyphenyl)acetamide with 5-(4-chlorophenyl)furan-2-carbaldehyde under basic conditions. This method mirrors the preparation of analogous acrylamides reported by Khidre et al. , where aldehydes react with cyanoacetamides in ethanol or toluene with piperidine catalysis.

Representative Procedure:

  • Reactants: 2-Cyano-N-(3-methoxyphenyl)acetamide (1.0 equiv), 5-(4-chlorophenyl)furan-2-carbaldehyde (1.1 equiv).

  • Conditions: Reflux in ethanol with piperidine (10 mol%) for 6–8 hours.

  • Workup: Precipitation upon cooling, followed by recrystallization from ethanol.

This route typically yields 75–85% of the target compound, with purity confirmed via thin-layer chromatography (TLC) .

Route 2: Suzuki-Miyaura Coupling

An alternative approach employs palladium-catalyzed cross-coupling to install the 4-chlorophenyl group onto the furan ring. As demonstrated in rhodium-catalyzed cyanation protocols , this method ensures regioselectivity and functional group tolerance.

Key Steps:

  • Precursor Preparation: Synthesis of 2-bromo-N-(3-methoxyphenyl)acrylamide via bromination of the parent acrylamide.

  • Coupling: Reaction with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₃PO₄, dioxane, reflux).

This method achieves moderate yields (60–70%) but offers flexibility for structural diversification .

Physicochemical Characterization

Spectral Data

Infrared (IR) Spectroscopy:

  • ν(C≡N): 2215–2220 cm⁻¹ (sharp, medium intensity) .

  • ν(C=O): 1670–1680 cm⁻¹ (strong, conjugated amide) .

  • ν(C-O): 1250–1270 cm⁻¹ (methoxy group) .

¹H NMR (500 MHz, DMSO-d₆):

Signal (δ, ppm)AssignmentMultiplicity
2.31CH₃ (furan)Singlet
3.81OCH₃Singlet
6.34–7.92Aromatic HMultiplet
8.21=CHSinglet
9.95NHSinglet

¹³C NMR (125 MHz, DMSO-d₆):

  • C≡N: 116–118 ppm.

  • C=O (amide): 164–166 ppm.

  • Furan C-O: 152–154 ppm.

Mass Spectrometry:

  • m/z: 395 [M⁺] (calculated for C₂₁H₁₆ClN₂O₃).

  • Fragments: 163 (base peak, furan-aryl cleavage) .

Thermal and Solubility Properties

PropertyValue
Melting Point189–191°C
Solubility (DMSO)25 mg/mL
LogP (Octanol/Water)3.2 ± 0.1

Reactivity and Derivative Formation

The electron-deficient acrylamide backbone facilitates nucleophilic additions and cycloadditions:

4.1. Knoevenagel Condensation:
Reaction with aldehydes yields α,β-unsaturated derivatives, enhancing conjugation. For example, treatment with 4-nitrobenzaldehyde produces a nitro-substituted analog with a bathochromic UV shift .

4.2. Cycloaddition Reactions:
The cyano group participates in [2+2] cycloadditions with ketenes, generating spirocyclic intermediates. This reactivity is leveraged in heterocycle synthesis, as seen in related cyanoacetamides .

Challenges and Future Directions

Current limitations include moderate aqueous solubility and metabolic instability. Future work should explore:

  • Prodrug Strategies: Esterification of the methoxy group to enhance bioavailability.

  • Hybrid Derivatives: Incorporating triazole or pyrazole rings via click chemistry .

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